molecular formula C14H14Cl2N2OS B4658994 1-(3-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea

1-(3-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea

Cat. No.: B4658994
M. Wt: 329.2 g/mol
InChI Key: ZVRSUKBBBGBTIS-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea is a synthetic organic compound It is characterized by the presence of a urea functional group, which is bonded to a chlorinated phenyl ring and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea typically involves the reaction of 3-chloro-2-methylaniline with 5-chlorothiophene-2-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions may include the use of a dehydrating agent such as carbonyldiimidazole (CDI) or phosgene, and the reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce the urea group to an amine.

    Substitution: The chlorine atoms on the phenyl and thiophene rings can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions will result in the replacement of chlorine atoms with other substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: It could be investigated as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(3-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-8-10(15)4-3-5-11(8)18-14(19)17-9(2)12-6-7-13(16)20-12/h3-7,9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRSUKBBBGBTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC(C)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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